

# chloroprocaine neurotoxicity potential historical contemporary data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chloroprocaine Hydrochloride

CAS No.: 3858-89-7

Cat. No.: S523530

[Get Quote](#)

## Historical Context & Modern Formulation

The neurotoxicity profile of chloroprocaine cannot be discussed without understanding its history, which is marked by a significant shift due to changes in formulation.

- **Historical Neurotoxicity:** In the 1980s, chloroprocaine was associated with devastating neurologic deficits following inadvertent subarachnoid injection of large epidural doses [1]. It was hypothesized that the **preservatives** in the formulation—specifically bisulfite and ethylenediaminetetraacetic acid (EDTA)—and/or excessive dosages were responsible for this neurotoxicity [1].
- **Contemporary Formulation:** Chloroprocaine was reintroduced with a **preservative-free formulation** [2] [1]. This newer formulation, approved for intrathecal use in Europe in 2012 and by the US FDA in 2017, has regained popularity and is considered to have a desirable safety profile for short-duration procedures [2] [1].

## Clinical Safety Profile in Modern Use

Recent clinical studies on the preservative-free formulation of chloroprocaine report favorable outcomes with minimal neurologic symptoms. The table below summarizes safety data from several clinical studies.

Study Type / Reference	Procedure	Anesthetic(s) Used	Findings Related to Neurotoxicity & Safety
Retrospective Chart Review [1]	Ambulatory knee & foot surgery (445 patients)	Chloroprocaine (40-60 mg)	No patients had Transient Neurologic Symptoms (TNS) or urinary retention.
Randomized Controlled Trial [3]	Short gynecological procedures	Chloroprocaine vs. Bupivacaine	Stable hemodynamics and no adverse effects reported in the chloroprocaine group.
Retrospective Study [4]	Same-day discharge Total Knee Arthroplasty (114 patients)	Chloroprocaine vs. Mepivacaine	Lower incidence of postoperative numbness (19.3% vs. 39.1%) and urinary retention (2.5% vs. 15.6%) with chloroprocaine.
Systematic Review [2]	Spinal or Epidural Anesthesia	Chloroprocaine vs. alternatives	Evidence on adverse event rates was inconsistent; chloroprocaine may cause higher rates, but firm conclusions were difficult.

## Preclinical Neurotoxicity Data from Animal Models

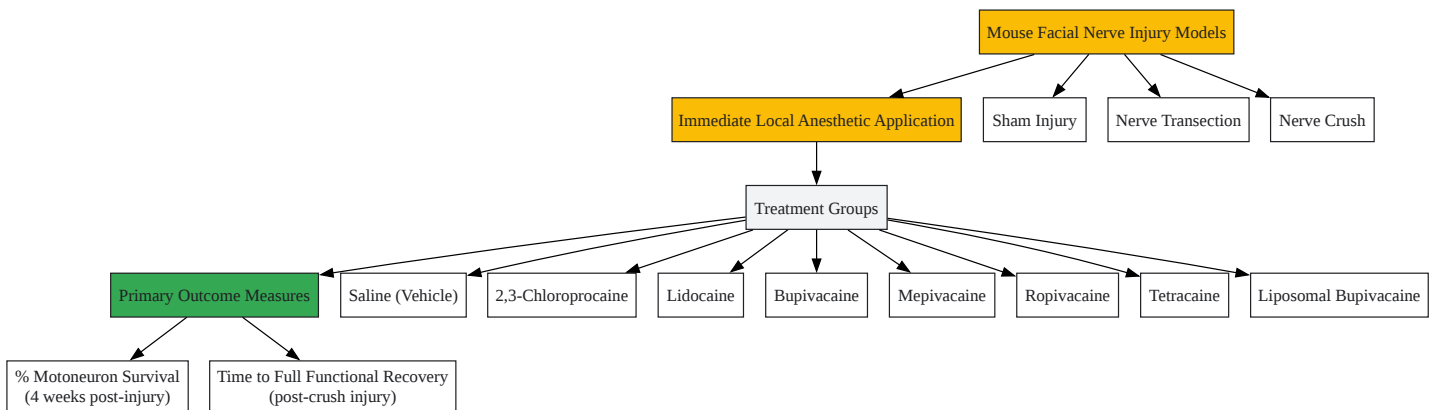
A 2020 preclinical study provides direct experimental comparison of neurotoxic potential across various local anesthetics when applied to an injured nerve. The methodology and key findings are detailed below.

### Experimental Protocol

- **Objective:** To determine if local anesthetics affect neuron survival and/or functional recovery after a peripheral nerve injury [5].
- **Models:** Adult male mice underwent facial nerve **sham, transection, or crush injury** [5].
- **Interventions:** For immediate treatment, one of seven local anesthetics or saline (vehicle) was applied directly to the nerve via impregnated Gelfoam at the time of injury. The local anesthetics tested were **lidocaine, 2,3-chloroprocaine, mepivacaine, ropivacaine, bupivacaine, tetracaine, and liposomal bupivacaine** [5].
- **Dosing:** Doses were based on the **maximal suggested clinical dose by weight** [5].
- **Outcome Measures:**

- **Facial Motoneuron (FMN) Survival:** The percentage of surviving motoneurons was evaluated four weeks post-injury [5].
- **Functional Recovery:** After a crush injury, the time for mice to fully recover eye blink and vibrissae movement was recorded [5].

The following diagram illustrates the experimental workflow for the immediate treatment groups in this study:



[Click to download full resolution via product page](#)

## Key Preclinical Findings

The results from the experiments described above allow for a direct comparison of neurotoxic effects. The table below summarizes the quantitative data on motoneuron survival.

Anesthetic	Injury Model	Avg. % FMN Survival	Comparison vs. Saline Control
Saline (Control)	Transection	85.5%	-
Ropivacaine	Transection	54.8%	Significantly Lower
Bupivacaine	Transection	63.2%	Significantly Lower
Tetracaine	Transection	66.9%	Significantly Lower
Liposomal Bupivacaine	Transection	85.0%	Not Significant
Saline (Control)	Crush	100.7%	-
Bupivacaine	Crush	92.8%	Significantly Lower
Liposomal Bupivacaine	Crush	99.3%	Not Significant
2,3-Chloroprocaine	Transection	Data not fully specified in results	Reported as causing <b>less motoneuron death</b> than bupivacaine, ropivacaine, or tetracaine [5].

**Key Conclusion from Preclinical Data:** The study demonstrated that **bupivacaine, ropivacaine, and tetracaine significantly exacerbated motoneuron death** after nerve injury. Conversely, **lidocaine and 2,3-chloroprocaine were found to be less neurotoxic**, causing less motoneuron death than the anesthetics listed above. Liposomal bupivacaine showed results that were not significantly different from saline [5].

## Synthesis for Drug Development

For a researcher or drug development professional, the key takeaways are:

- **Clinical Context is Key:** The historical neurotoxicity of chloroprocaine was tightly linked to its formulation (preservatives), not solely the molecule itself. The modern, preservative-free product has a strong clinical safety record in recent studies.

- **Preclinical Insights:** Direct experimental comparison in animal models suggests that chloroprocaine's neurotoxic potential is lower than that of several other common long-acting amide anesthetics like bupivacaine and ropivacaine in the context of nerve injury.
- **Data Gap:** A clear, quantitative side-by-side comparison of all local anesthetics in a single, standardized *in vitro* neurotoxicity assay was not available in the retrieved results. This represents an opportunity for further primary research.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Provides Safe, Effective, Short-Acting Spinal... Chloroprocaine [pmc.ncbi.nlm.nih.gov]
2. Chloroprocaine for Spinal or Epidural Anesthesia - NCBI - NIH [ncbi.nlm.nih.gov]
3. of Intrathecal Comparison With Bupivacaine in Short... Chloroprocaine [pmc.ncbi.nlm.nih.gov]
4. Retrospective comparison of chloroprocaine and mepivacaine in...  
[kneesurgrelatres.biomedcentral.com]
5. Distinct neurotoxic effects of select local anesthetics on ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [chloroprocaine neurotoxicity potential historical contemporary data]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523530#chloroprocaine-neurotoxicity-potential-historical-contemporary-data>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)